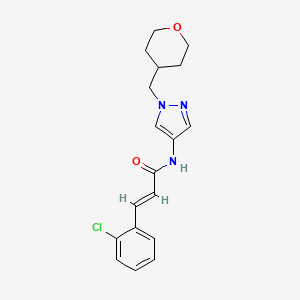
(E)-3-(2-chlorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(2-chlorophenyl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acrylamide, with CAS number 1251711-52-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C22H24ClN3O3, with a molecular weight of 385.9 g/mol. The structure features a chlorophenyl group and a tetrahydro-pyran moiety attached to a pyrazole core, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O3 |
| Molecular Weight | 385.9 g/mol |
| CAS Number | 1251711-52-0 |
Antimicrobial Activity
Recent studies have identified pyrazole derivatives as promising candidates for antimicrobial agents. The compound has shown bactericidal activity against Mycobacterium tuberculosis (Mtb) in vitro. This activity is particularly noteworthy as it retains efficacy against multidrug-resistant strains of Mtb, indicating a potential novel mode of action that does not overlap with existing antibiotics .
The proposed mechanism involves the inhibition of cell wall biosynthesis in Mtb. Initial assays suggest that the compound may interact with specific targets involved in this process, although further studies are required to elucidate the exact binding interactions and pathways involved .
Structure-Activity Relationship (SAR)
A systematic exploration of the structure-activity relationship (SAR) has been conducted to enhance the potency of pyrazole derivatives against Mtb. Modifications to the substituents on the pyrazole ring have been shown to significantly affect biological activity. For example, alterations at the N1 and C3 positions have yielded compounds with varying minimum inhibitory concentrations (MICs), highlighting the importance of specific functional groups in enhancing antimicrobial efficacy .
Study 1: Efficacy Against Multidrug-Resistant Mtb
In a study evaluating various pyrazole derivatives, including our compound, it was found that certain modifications led to MIC values below 0.5 μM against replicating Mtb. The study emphasized the critical role of the sulfonamide functionality linked to the pyrazole core for maintaining potent activity .
Study 2: In Vivo Efficacy
Further investigation into the in vivo efficacy of this class of compounds revealed promising results in animal models of tuberculosis. The compounds demonstrated significant reductions in bacterial load in lung tissues compared to controls, supporting their potential as therapeutic agents .
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-4-2-1-3-15(17)5-6-18(23)21-16-11-20-22(13-16)12-14-7-9-24-10-8-14/h1-6,11,13-14H,7-10,12H2,(H,21,23)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIOUAZTSGROPU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













